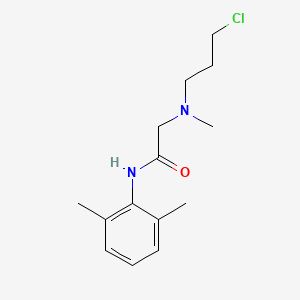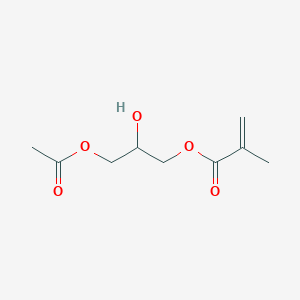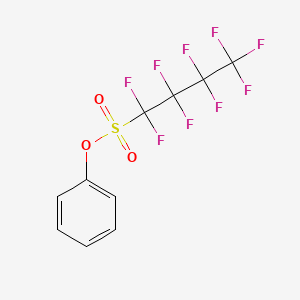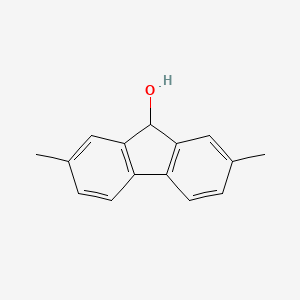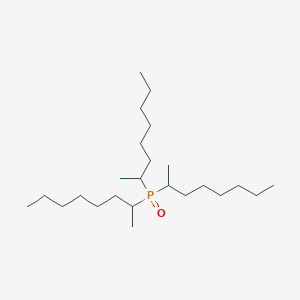
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- is a complex organic compound. Compounds of this nature are often used in various fields of chemistry and materials science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, including the formation of the diazetidinone ring and the introduction of isocyanate groups. Common synthetic routes might include:
Cyclization reactions: Formation of the diazetidinone ring.
Functional group transformations: Introduction of isocyanate groups through reactions with appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could modify the isocyanate groups or other functional moieties.
Substitution: Various substitution reactions might be possible, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered structural properties.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound could be used as a building block for creating new polymers or advanced materials.
Biology
Biological assays: Potential use in studying biological interactions or as a reagent in biochemical assays.
Medicine
Drug development: Exploration of its potential as a pharmacophore in drug design and development.
Industry
Coatings and adhesives: Utilization in the formulation of specialized coatings or adhesives due to its reactive isocyanate groups.
作用機序
The mechanism of action would depend on the specific application. For instance:
In chemical reactions: The compound might act as a nucleophile or electrophile, participating in various organic transformations.
In biological systems: It could interact with specific enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1,3-Diazetidin-2-one derivatives: Other compounds with similar core structures but different substituents.
Isocyanate-containing compounds: Molecules with isocyanate groups that exhibit similar reactivity.
Uniqueness
The uniqueness of 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- lies in its specific structural arrangement, which may confer distinct chemical and physical properties compared to other related compounds.
特性
CAS番号 |
31107-36-5 |
|---|---|
分子式 |
C44H30N6O4 |
分子量 |
706.7 g/mol |
IUPAC名 |
1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-4-[4-[(4-isocyanatophenyl)methyl]phenyl]imino-1,3-diazetidin-2-one |
InChI |
InChI=1S/C44H30N6O4/c51-28-45-37-13-1-31(2-14-37)25-34-7-19-40(20-8-34)48-43-49(41-21-9-35(10-22-41)26-32-3-15-38(16-4-32)46-29-52)44(54)50(43)42-23-11-36(12-24-42)27-33-5-17-39(18-6-33)47-30-53/h1-24H,25-27H2 |
InChIキー |
NFAVIZJKOVSCKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C3N(C(=O)N3C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)C6=CC=C(C=C6)CC7=CC=C(C=C7)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


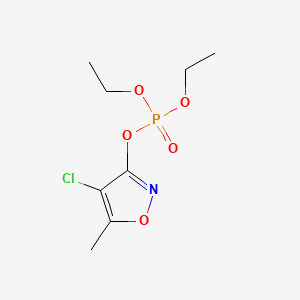
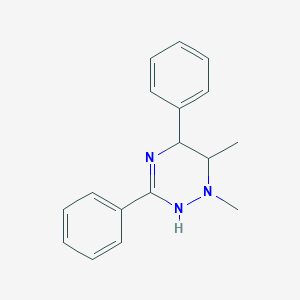
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
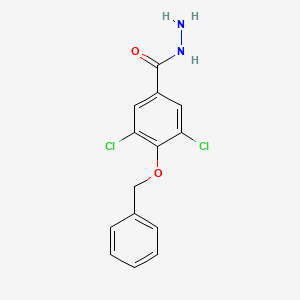
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)

![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
